REACTION_SMILES
|
[BH4-:21].[CH3:1][N:2]([CH:3]1[CH2:4][CH2:5][N:6]([c:9]2[cH:10][c:11]([O:18][CH3:19])[c:12]([N+:15]([O-:16])=[O:17])[cH:13][cH:14]2)[CH2:7][CH2:8]1)[CH3:20].[CH3:23][OH:24].[Na+:22].[Ni:31]([Cl:32])[Cl:33].[OH2:25].[OH2:26].[OH2:27].[OH2:28].[OH2:29].[OH2:30]>>[CH3:1][N:2]([CH:3]1[CH2:4][CH2:5][N:6]([c:9]2[cH:10][c:11]([O:18][CH3:19])[c:12]([NH2:15])[cH:13][cH:14]2)[CH2:7][CH2:8]1)[CH3:20]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(N2CCC(N(C)C)CC2)ccc1[N+](=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl[Ni]Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(N2CCC(N(C)C)CC2)ccc1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |